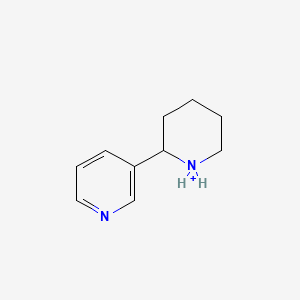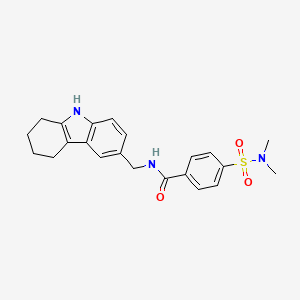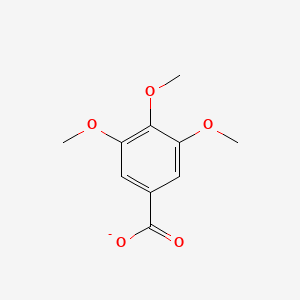
3-Piperidin-1-ium-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A piperidine botanical insecticide.
Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Piperidin-1-ium-2-ylpyridine is a significant compound in medicinal chemistry. A study by Smaliy et al. (2011) described a novel method for synthesizing a structurally similar compound, 3-(Pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Corrosion Inhibition
Research by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This study underscores the potential application of piperidine derivatives, including 3-Piperidin-1-ium-2-ylpyridine, in corrosion prevention (Kaya et al., 2016).
Chemical Synthesis and Applications
A study by Khlebnikov et al. (2018) focused on the use of a trifluoromethyl-containing building block derived from a piperidin-1-ium compound for the preparation of trifluoromethyl-substituted aminopyrroles. This study illustrates the versatility of piperidin-1-ium derivatives in synthetic chemistry (Khlebnikov et al., 2018).
Antiplatelet Activities
The antiplatelet activities of derivatives of Piperlongumine, which include piperidin-1-ium derivatives, were studied by Park et al. (2008). This research highlights the potential therapeutic applications of these compounds in the context of cardiovascular health (Park et al., 2008).
properties
Molecular Formula |
C10H15N2+ |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-piperidin-1-ium-2-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/p+1 |
InChI Key |
MTXSIJUGVMTTMU-UHFFFAOYSA-O |
SMILES |
C1CC[NH2+]C(C1)C2=CN=CC=C2 |
Canonical SMILES |
C1CC[NH2+]C(C1)C2=CN=CC=C2 |
synonyms |
Anabasine Neonicotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide](/img/structure/B1228279.png)

![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)


![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)